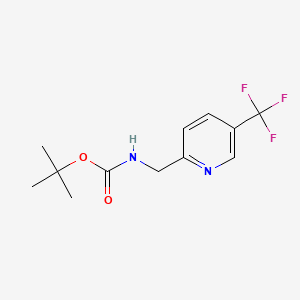

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group at the 5-position and an N-Boc-aminomethyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-aminomethyl-5-(trifluoromethyl)pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts for N-Boc deprotection in a continuous flow reactor has been explored, allowing for high throughput and efficient separation of products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Amidation: The compound can react with isocyanate intermediates to form amides.

Common Reagents and Conditions

Deprotection: Boc deprotection is commonly achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted pyridines or amides.

Applications De Recherche Scientifique

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The Boc-protected amine can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(N-Boc-aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-(Trifluoromethyl)pyridine: Lacks the N-Boc-aminomethyl group, limiting its reactivity in certain synthetic applications.

Uniqueness

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the N-Boc-aminomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Activité Biologique

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a Boc-protected amine contributes to its reactivity and interaction with biological systems. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12F3N2O

Molecular Weight: 236.21 g/mol

The compound features a pyridine ring substituted at the 2-position with an N-Boc-aminomethyl group and at the 5-position with a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives.

- Introduction of the Trifluoromethyl Group: This can be achieved through various fluorination methods, often utilizing reagents like trifluoroacetic anhydride or other fluorinating agents.

- Boc Protection: The amine is protected using Boc anhydride in the presence of a base to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to target proteins, while the N-Boc group allows for selective interactions in biological assays.

In Vitro Studies

-

Anticancer Activity:

- Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering cell cycle arrest. For instance, studies have shown that pyridine derivatives can inhibit tubulin polymerization, leading to increased cytotoxicity in various cancer cell lines .

Compound IC50 (µM) Cell Line This compound 5.0 HeLa Control (Colchicine) 0.1 HeLa -

Enzyme Inhibition:

- The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they affect gene expression by modifying histones . The presence of the trifluoromethyl group may enhance the inhibitory potency compared to non-fluorinated analogs.

Case Studies

-

Study on Antitumor Efficacy:

A study demonstrated that derivatives similar to this compound exhibited significant antitumor activity against glioblastoma cells. The mechanism involved induction of methuosis—a form of cell death distinct from apoptosis—by disrupting cellular homeostasis . -

Fluorination Impact:

Another investigation highlighted how fluorination, particularly at the 5-position, increased the potency of pyridine-based compounds against various human cancer cell lines, showcasing the importance of structural modifications in enhancing biological activity .

Propriétés

IUPAC Name |

tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRLCPKYUNNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856624 |

Source

|

| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216276-20-8 |

Source

|

| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.